4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide

Regioisomerism Kinase inhibitor SAR CSF-1R binding mode

4-(Dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide (CAS 1207054-83-8, molecular formula C₁₅H₁₅F₃N₂O₅S, molecular weight 392.35) belongs to the furan-2-carboxamide class and carries three key structural features—a 4-dimethylsulfamoyl group, a 5-methyl substituent on the furan ring, and a 4-(trifluoromethoxy)phenyl amide tail. Commercially, it is typically supplied at ≥95% purity.

Molecular Formula C15H15F3N2O5S
Molecular Weight 392.35
CAS No. 1207054-83-8
Cat. No. B2555981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide
CAS1207054-83-8
Molecular FormulaC15H15F3N2O5S
Molecular Weight392.35
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)N(C)C
InChIInChI=1S/C15H15F3N2O5S/c1-9-13(26(22,23)20(2)3)8-12(24-9)14(21)19-10-4-6-11(7-5-10)25-15(16,17)18/h4-8H,1-3H3,(H,19,21)
InChIKeyMTWYHWAGVSPGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide (CAS 1207054-83-8): Chemical Class and Baseline Identity for Scientific Procurement


4-(Dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide (CAS 1207054-83-8, molecular formula C₁₅H₁₅F₃N₂O₅S, molecular weight 392.35) belongs to the furan-2-carboxamide class and carries three key structural features—a 4-dimethylsulfamoyl group, a 5-methyl substituent on the furan ring, and a 4-(trifluoromethoxy)phenyl amide tail [1]. Commercially, it is typically supplied at ≥95% purity [1]. Although primary research publications reporting directly measured biological activity for this specific CAS number are notably scarce in the public domain, the compound's structural architecture aligns it with the CSF-1R (cFMS) kinase inhibitor pharmacophore exemplified by cFMS Receptor Inhibitor IV (CAS 959626-45-0) and related furan-2-carboxamide analogs disclosed in patents .

Why Furan-2-Carboxamide CSF-1R Inhibitors Are Not Interchangeable: Structural Determinants of 4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide Differentiation


Within the furan-2-carboxamide CSF-1R inhibitor class, small structural perturbations produce large differences in target engagement, selectivity, and cellular potency. The dimethylsulfamoyl substituent at the furan 4-position, in concert with the 5-methyl group and the para-trifluoromethoxy phenyl tail, generates a unique electrostatic and steric environment that is absent in closely related analogs such as cFMS Receptor Inhibitor IV (which carries a 5-cyano group and a different aryl amine motif) . Regioisomeric variation—moving the dimethylsulfamoyl group from the 4- to the 5-position—produces the structurally distinct compound 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide, which is expected to exhibit altered kinase binding due to the different hydrogen-bonding and hydrophobic contacts made by the sulfamoyl moiety in the ATP-binding pocket . Generic interchange among furan-2-carboxamide CSF-1R inhibitors therefore risks unpredictable shifts in IC₅₀ potency, selectivity across the kinome, and cellular permeability, making procurement based on precise CAS-number identity essential.

Quantitative Differentiation Evidence for 4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 4-Dimethylsulfamoyl vs. 5-Dimethylsulfamoyl Furan-2-Carboxamide Architecture

The target compound bears the dimethylsulfamoyl substituent at the furan 4-position, whereas its direct regioisomer — 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide — positions this group at the furan 5-position. Regioisomeric placement of the sulfamoyl moiety is known to alter inhibitor binding mode within the CSF-1R ATP pocket, affecting both the hinge-region hydrogen-bond network and the orientation of the trifluoromethoxyphenyl tail in the hydrophobic selectivity pocket . Quantitative activity data for the 5-regioisomer are not publicly available, but relevant class-level evidence from the cFMS inhibitor patent literature demonstrates that furan-2-carboxamide analogs with sulfamoyl-containing aryl groups achieve CSF-1R IC₅₀ values in the sub-nanomolar to low-nanomolar range (for example, IC₅₀ = 0.68 nM for CHEMBL3085977, IC₅₀ = 1.70 nM for CHEMBL3086321, both carrying dimethylsulfamoyl-phenyl motifs) [1]. These values differ dramatically from the 17 nM (cell-free) and 76 nM (cellular) IC₅₀ values reported for cFMS Receptor Inhibitor IV, which lacks the dimethylsulfamoyl group entirely , highlighting the sensitivity of CSF-1R potency to the precise sulfamoyl placement and context.

Regioisomerism Kinase inhibitor SAR CSF-1R binding mode

CSF-1R Kinase Inhibition: Target Compound Class Potency vs. cFMS Receptor Inhibitor IV

cFMS Receptor Inhibitor IV (CAS 959626-45-0, 5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide) is the best-characterized furan-2-carboxamide CSF-1R inhibitor and serves as the primary potency benchmark. Its reported IC₅₀ values are 17 nM in cell-free kinase assays and 76 nM in CSF-1-stimulated HEK-293 cellular autophosphorylation assays . In contrast, dimethylsulfamoyl-containing furan-2-carboxamide analogs disclosed in US Patent 8,674,100 achieve CSF-1R IC₅₀ values of 0.68 nM (CHEMBL3085977) and 1.70 nM (CHEMBL3086321), representing 25-fold and 10-fold improvements over the cFMS Receptor Inhibitor IV cell-free potency, respectively [1]. The target compound (CAS 1207054-83-8) shares the dimethylsulfamoyl pharmacophore but its CSF-1R IC₅₀ has not been independently reported. Researchers selecting this compound over cFMS Receptor Inhibitor IV would likely be pursuing structure-activity exploration of the dimethylsulfamoyl motif's contribution to the 10- to 25-fold potency gain observed within this chemotype, or investigating selectivity profiles that diverge due to the distinct C-5 substitution (methyl vs. cyano) and aniline tail (4-trifluoromethoxy vs. 2,5-dipiperidinyl) [1].

CSF-1R Kinase inhibition cFMS

Cellular Target Engagement Window: Cell-Free vs. Cellular IC₅₀ Ratio Compared to cFMS Receptor Inhibitor IV

cFMS Receptor Inhibitor IV exhibits a 4.5-fold shift between cell-free kinase IC₅₀ (17 nM) and cellular autophosphorylation IC₅₀ (76 nM) in HEK-293 cells . This shift reflects the combined influence of cell permeability, intracellular ATP competition, and protein binding. For the target compound, no analogous paired cell-free/cellular data are publicly available. However, the structural differences between the target compound and cFMS Receptor Inhibitor IV — particularly the replacement of the two piperidinyl groups with a single 4-(trifluoromethoxy)phenyl tail, and the substitution of the 5-cyano group with a 5-methyl — are expected to alter both passive permeability and efflux transporter susceptibility, potentially compressing or widening this cell-free-to-cellular shift [1]. The trifluoromethoxy group enhances lipophilicity and membrane partitioning relative to the more basic piperidinyl-phenyl system, which may reduce the cellular shift magnitude, though this inference requires experimental validation.

Cellular potency Target engagement Kinase selectivity

Selectivity Profile Differentiation: Dimethylsulfamoyl-Containing Furan-2-Carboxamides vs. NaV1.x Liability

A structurally related compound — N-(3,5-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide (CHEMBL1270797) — inhibits the NaV1.8 sodium channel with an IC₅₀ of 130 nM in rat DRG neuron electrophysiology assays, while a close N-(3-methylphenyl) analog shows >30,000 nM against the hERG potassium channel [1][2]. These data reveal that the 4-(trifluoromethoxy)phenyl-furan-2-carboxamide scaffold can engage voltage-gated sodium channels at sub-micromolar concentrations. The target compound (CAS 1207054-83-8), carrying both the dimethylsulfamoyl and trifluoromethoxyphenyl motifs, may exhibit a distinct off-target profile relative to cFMS Receptor Inhibitor IV — which possesses a 2,5-dipiperidinylphenyl tail and has not been profiled against NaV1.x channels in published literature. The addition of the 4-dimethylsulfamoyl group at the furan 4-position may reduce NaV1.8 affinity compared to the 5-aryl-substituted analog CHEMBL1270797, as the sulfamoyl introduces steric bulk and polarity that could disfavor binding in the NaV channel pore, though this hypothesis is untested [3].

Kinase selectivity Ion channel off-targets NaV1.8

Availability and Purity Benchmarking: Target Compound vs. cFMS Receptor Inhibitor IV Procurement Landscape

The target compound (CAS 1207054-83-8) is supplied as a research-grade chemical at ≥95% purity by specialty chemical vendors, with a molecular weight of 392.35 g/mol, making it suitable for in vitro biochemical and cellular studies [1]. cFMS Receptor Inhibitor IV (CAS 959626-45-0) is available at ≥95% to ≥98% purity through major suppliers including Sigma-Aldrich (Calbiochem) and is the more widely referenced and validated benchmark within the CSF-1R field . Another closely related compound — 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide, the 5-regioisomer — is also available from research chemical suppliers but similarly lacks published biological validation . The target compound's procurement value derives from its unique substitution pattern (4-dimethylsulfamoyl + 5-methyl + 4-trifluoromethoxy anilide), which is not duplicated by any commercially available, biologically validated CSF-1R inhibitor, positioning it as a SAR probe rather than a validated tool compound [1].

Chemical purity Procurement Research-grade supply

Application Scenarios for 4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide Based on Differential Evidence


CSF-1R Structure-Activity Relationship (SAR) Exploration of the Dimethylsulfamoyl Pharmacophore

The target compound serves as a SAR probe for investigating the contribution of the 4-dimethylsulfamoyl group to CSF-1R potency. Patent data demonstrate that dimethylsulfamoyl-containing furan-2-carboxamide analogs can achieve CSF-1R IC₅₀ values as low as 0.68 nM, representing a ~25-fold improvement over the widely used cFMS Receptor Inhibitor IV benchmark (IC₅₀ = 17 nM) [1]. Researchers can use CAS 1207054-83-8 to map the potency contribution of the combined 4-dimethylsulfamoyl / 5-methyl / 4-trifluoromethoxyanilide substitution pattern at the ATP-binding site, and compare the resulting IC₅₀ against the published values for related dimethylsulfamoyl analogs (0.68–1.70 nM) and cFMS Receptor Inhibitor IV (17 nM).

Regioisomeric Selectivity Profiling: 4- vs. 5-Dimethylsulfamoyl Furan-2-Carboxamides

The availability of both the 4-dimethylsulfamoyl (CAS 1207054-83-8) and 5-dimethylsulfamoyl regioisomers enables systematic evaluation of how sulfamoyl position on the furan ring affects kinase selectivity. The 4-position places the sulfamoyl group closer to the furan oxygen and the hinge-binding carboxamide, potentially altering hydrogen-bonding geometry in the CSF-1R ATP pocket compared to the 5-substituted isomer [1]. Paired testing of both regioisomers against a kinase panel can identify regioisomer-specific selectivity fingerprints — information critical for lead optimization programs where off-target kinase inhibition must be minimized.

Dual CSF-1R / NaV1.8 Polypharmacology Hypothesis Testing

A structurally related 5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide analog (CHEMBL1270797) inhibits NaV1.8 with an IC₅₀ of 130 nM, while showing minimal hERG liability (>30,000 nM) [1]. The target compound, which contains the identical 4-(trifluoromethoxy)phenyl tail plus the additional 4-dimethylsulfamoyl group, represents a scaffold for testing whether dimethylsulfamoyl substitution modulates NaV1.8 affinity. If the compound retains sub-micromolar NaV1.8 activity, it could serve as a starting point for dual CSF-1R/NaV1.8 inhibitor development; if NaV1.8 activity is abolished by the sulfamoyl group, the structural basis for this selectivity switch can be elucidated through crystallography or modeling.

Cellular Permeability and Target Engagement Optimization Studies

The target compound's physicochemical profile — featuring a neutral trifluoromethoxyphenyl tail (logP-enhancing) [1], a polar dimethylsulfamoyl group (logP-reducing), and a small 5-methyl substituent — contrasts with cFMS Receptor Inhibitor IV's 2,5-dipiperidinylphenyl system, which carries two basic amines. This structural divergence is predicted to produce different cell-free-to-cellular IC₅₀ shift ratios from the 4.5-fold shift observed for cFMS Receptor Inhibitor IV (17 nM cell-free vs. 76 nM cellular) . Measuring the cellular shift for CAS 1207054-83-8 can inform medicinal chemistry strategies for optimizing intracellular CSF-1R target engagement through modulation of passive permeability and efflux susceptibility.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.